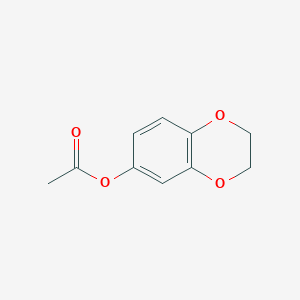
3,3'-二氯联苯
描述
3,3’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is a byproduct of industrial processes and has been detected in environmental samples . PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl .
Synthesis Analysis
3,3’-Dichlorobiphenyl (PCB 11) is a byproduct of industrial processes, including the production of yellow paint pigments . It is metabolized to a complex mixture of oxidative metabolites, including monohydroxylated, dihydroxylated, hydroxylated-methoxylated, and methoxylated-di-hydroxylated metabolites, and the corresponding sulfo and glucuronide conjugates .Molecular Structure Analysis
The molecular formula of 3,3’-Dichlorobiphenyl is C12H8Cl2 . It is an organochlorine compound, a member of biphenyls, and a member of monochlorobenzenes .Chemical Reactions Analysis
When 3,3’-Dichlorobiphenyl is metabolized, thirty different metabolites are formed, including monohydroxylated, dihydroxylated, hydroxylated-methoxylated, and methoxylated-di-hydroxylated metabolites, and the corresponding sulfo and glucuronide conjugates .Physical And Chemical Properties Analysis
The molecular weight of 3,3’-Dichlorobiphenyl is 223.09 g/mol . More detailed physical and chemical properties could not be found in the search results.科学研究应用
- Quantitative real-time polymerase chain reaction (qRT-PCR) studies reveal altered regulation of fatty acid metabolism in response to 4OH-PCB11 .
Mitochondrial Oxidative Stress and Health Implications
Fatty Acid Metabolism Alterations
Developmental Neurotoxicity
安全和危害
属性
IUPAC Name |
1-chloro-3-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUOWUHFLBZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872817 | |
| Record name | 3,3'-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dichlorobiphenyl | |
CAS RN |
2050-67-1, 55600-34-5 | |
| Record name | 3,3′-Dichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clophen A30 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-DICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62U12S7CJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of 3,3'-Dichlorobiphenyl (PCB 11) in the environment?
A1: Unlike other polychlorinated biphenyls (PCBs) that originated from commercial Aroclor mixtures, PCB 11 is primarily an unintentional byproduct of pigment manufacturing, particularly diarylide yellow pigments. [, , , , ] These pigments are used in various consumer products like newspapers, magazines, food packaging, and plastic bags, contributing to the widespread distribution of PCB 11 in the environment. [, ]
Q2: How widespread is PCB 11 contamination?
A2: Studies have detected PCB 11 in various environmental matrices, including air, water, sediment, and biota, indicating its global distribution. [, , , ] It has been found in consumer goods from 26 countries across five continents, highlighting the global reach of this contaminant. []
Q3: Are there other potential sources of PCB 11 in the environment?
A3: While pigment production is considered the primary source, some studies suggest that the degradation of more highly chlorinated PCB congeners might also contribute to PCB 11 levels in the environment. [] Additionally, PCB 11 has been found in commercial paint pigments, suggesting potential emissions from painted surfaces. [, ]
Q4: What is the molecular formula and weight of PCB 11?
A4: The molecular formula of PCB 11 is C12H8Cl2, and its molecular weight is 223.10 g/mol. []
Q5: Is there any spectroscopic data available for PCB 11?
A5: Yes, researchers have characterized PCB 11 using various spectroscopic techniques. For instance, proton magnetic resonance (1H NMR) spectroscopy has been employed to confirm the structure of PCB 11 and its derivatives. []
Q6: How is PCB 11 metabolized in living organisms?
A6: Studies in rats have shown that PCB 11 is rapidly metabolized, primarily in the liver, into 3,3'-dichlorobiphenyl-4-ol (4-OH-CB11). [] This metabolite is further biotransformed and eliminated from the body. [] Research in human-relevant HepG2 cells revealed a more complex metabolic profile, including mono- and di-hydroxylated, hydroxylated-methoxylated, and methoxylated-dihydroxylated metabolites, along with their corresponding sulfate and glucuronide conjugates. [] Notably, methoxylated PCB metabolites were observed for the first time in a human-relevant model. []
Q7: Are there any species or sex differences in PCB 11 metabolism and effects?
A7: Studies in primary rodent neurons revealed significant sex and species differences in response to PCB 11 exposure. [] While PCB 11 promoted dendritic growth in both male and female rat neurons, its effects on mouse neurons were sex-specific and varied depending on the neuronal cell type and brain region. []
Q8: What are the potential health effects of PCB 11 exposure?
A8: While more research is needed, emerging evidence suggests that PCB 11 might pose risks to human health, particularly to neurodevelopment. In vitro studies have demonstrated that PCB 11 can alter neuronal morphology, specifically promoting axonal and dendritic growth in primary rat neurons at environmentally relevant concentrations. [, , ] This alteration in neuronal connectivity, known as hyperconnectivity, is a hallmark of several neurodevelopmental disorders. []
Q9: Does PCB 11 act through the same mechanisms as higher chlorinated PCBs?
A9: PCB 11 does not appear to exert its neurotoxic effects through the same mechanisms as higher chlorinated PCBs. Unlike those congeners, PCB 11 does not show activity at the ryanodine receptor (RyR), aryl hydrocarbon receptor (AhR), or thyroid hormone receptor (THR). [] Instead, research indicates that PCB 11 promotes dendritic growth by interacting with or activating pathways involving the cAMP response element-binding protein (CREB). []
Q10: Are there any biomarkers for PCB 11 exposure and effects?
A10: Research on PCB 11 biomarkers is ongoing. One study investigated the effects of a PCB 11 metabolite, 3,3'-dichlorobiphenyl-4-ol (4OH-PCB11), on mitochondrial function and gene expression in mouse embryonic fibroblasts. [] Results suggest that 4OH-PCB11 exposure, particularly in the absence of functional Sirtuin 3 (a mitochondrial fidelity protein), can disrupt mitochondrial respiration, fatty acid metabolism, and alter the expression of genes related to fatty acid biosynthesis, metabolism, and transport. [] Further research is needed to determine if these changes translate to reliable biomarkers of PCB 11 exposure and effects in humans.
Q11: How is PCB 11 detected and quantified in environmental and biological samples?
A11: The detection and quantification of PCB 11 typically involve gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). [, , , , ] These techniques provide high sensitivity and selectivity for PCB 11 analysis in complex matrices.
Q12: Are there any specific challenges in analyzing PCB 11?
A12: One challenge lies in differentiating PCB 11 from other PCB congeners, particularly in environmental samples containing mixtures of PCBs. The use of high-resolution mass spectrometry (HRMS) can help overcome this challenge by providing more precise mass measurements and facilitating the identification of individual congeners. [, ]
Q13: How persistent is PCB 11 in the environment?
A13: While considered a lower chlorinated PCB congener, PCB 11 still exhibits persistence in the environment. Studies have detected its presence in archived environmental samples, indicating its ability to persist over time. [] The long-term environmental fate and degradation pathways of PCB 11 require further investigation.
Q14: What strategies can be employed to mitigate PCB 11 contamination?
A14: Mitigating PCB 11 contamination requires addressing its sources. Implementing stricter regulations on pigment production, exploring alternative pigment formulations, and promoting the safe disposal of products containing PCB 11 are crucial steps toward reducing its release into the environment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)



![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)